N-(Cyclopropylmethyl)thiazol-2-amine
Description
N-(Cyclopropylmethyl)thiazol-2-amine is an organic compound that features a thiazole ring substituted with an amine group and a cyclopropylmethyl group
Properties
CAS No. |
79147-04-9 |
|---|---|
Molecular Formula |
C7H10N2S |
Molecular Weight |
154.24 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H10N2S/c1-2-6(1)5-9-7-8-3-4-10-7/h3-4,6H,1-2,5H2,(H,8,9) |
InChI Key |
PSOFAXPWEITBPG-UHFFFAOYSA-N |
SMILES |
C1CC1CNC2=NC=CS2 |
Canonical SMILES |
C1CC1CNC2=NC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethylamine with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like alkyl halides, under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(Cyclopropylmethyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-1,3-thiazol-4-amine
- N-(cyclopropylmethyl)-1,3-oxazol-2-amine
- N-(cyclopropylmethyl)-1,3-imidazol-2-amine
Uniqueness
N-(Cyclopropylmethyl)thiazol-2-amine is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
